molecular formula C12H11F3O3S B14410437 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate CAS No. 87639-41-6

4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate

Cat. No.: B14410437
CAS No.: 87639-41-6
M. Wt: 292.28 g/mol
InChI Key: RFIHDXPIASXQNX-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to participate in various chemical reactions. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(4-Methylphenyl)but-3-yn-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is primarily based on its ability to act as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This allows the compound to react readily with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is unique due to the presence of both a phenyl group and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

CAS No.

87639-41-6

Molecular Formula

C12H11F3O3S

Molecular Weight

292.28 g/mol

IUPAC Name

4-(4-methylphenyl)but-3-ynyl trifluoromethanesulfonate

InChI

InChI=1S/C12H11F3O3S/c1-10-5-7-11(8-6-10)4-2-3-9-18-19(16,17)12(13,14)15/h5-8H,3,9H2,1H3

InChI Key

RFIHDXPIASXQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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